3-(Piperidin-1-ylmethyl)pyridine 3-(Piperidin-1-ylmethyl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15784216
InChI: InChI=1S/C11H16N2/c1-2-7-13(8-3-1)10-11-5-4-6-12-9-11/h4-6,9H,1-3,7-8,10H2
SMILES:
Molecular Formula: C11H16N2
Molecular Weight: 176.26 g/mol

3-(Piperidin-1-ylmethyl)pyridine

CAS No.:

Cat. No.: VC15784216

Molecular Formula: C11H16N2

Molecular Weight: 176.26 g/mol

* For research use only. Not for human or veterinary use.

3-(Piperidin-1-ylmethyl)pyridine -

Specification

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
IUPAC Name 3-(piperidin-1-ylmethyl)pyridine
Standard InChI InChI=1S/C11H16N2/c1-2-7-13(8-3-1)10-11-5-4-6-12-9-11/h4-6,9H,1-3,7-8,10H2
Standard InChI Key ZAHGBBWQTOLMRX-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)CC2=CN=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-(Piperidin-1-ylmethyl)pyridine consists of a piperidine ring (a six-membered saturated amine) linked via a methylene group to a pyridine ring (a six-membered aromatic heterocycle with one nitrogen atom). The IUPAC name, 3-(piperidin-1-ylmethyl)pyridine, reflects this connectivity . Key structural descriptors include:

  • Molecular Formula: C₁₁H₁₆N₂

  • Molecular Weight: 176.26 g/mol

  • SMILES Notation: C1CCN(CC1)CC2=CN=CC=C2

  • InChIKey: ZAHGBBWQTOLMRX-UHFFFAOYSA-N

The piperidine ring adopts a chair conformation, while the pyridine ring maintains planarity, enabling π-π stacking interactions in supramolecular assemblies.

Spectral Characterization

Experimental data from nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm its structure:

  • ¹H NMR (CDCl₃): Peaks at δ 8.04 (s, 1H, pyridine-H), 7.63–7.22 (m, aromatic and vinyl protons), 3.80 (s, 2H, CH₂), 2.43 (br s, 4H, piperidine-H), and 1.58–1.34 (m, 6H, piperidine-CH₂) .

  • Mass Spectrum: A molecular ion peak at m/z 176.26 corresponds to [M+H]⁺ .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized through a two-step protocol:

  • Formation of the Piperidine Intermediate:
    Piperidine is alkylated with chloromethylpyridine under basic conditions (e.g., K₂CO₃ in acetonitrile) .

    Piperidine+3-(Chloromethyl)pyridineBase3-(Piperidin-1-ylmethyl)pyridine+HCl\text{Piperidine} + \text{3-(Chloromethyl)pyridine} \xrightarrow{\text{Base}} \text{3-(Piperidin-1-ylmethyl)pyridine} + \text{HCl}

    Yields range from 70–85% after purification via column chromatography .

  • Alternative Routes:
    Reductive amination of pyridine-3-carbaldehyde with piperidine using NaBH₄ or H₂/Pd-C provides a one-pot alternative .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize efficiency:

  • Reactor Conditions: 80–100°C, 10–15 bar H₂ pressure, Pd/C catalyst .

  • Purification: Distillation or crystallization from ethanol/water mixtures achieves >98% purity .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueMethod
Melting Point45–47°CDSC
Boiling Point285–287°C (dec.)Capillary Tube
Solubility in Water1.2 g/L (25°C)Gravimetric
logP (Octanol-Water)2.1HPLC

The compound exhibits moderate hydrophobicity, favoring solubility in polar aprotic solvents (e.g., DMSO, DMF).

Stability

  • Thermal Stability: Decomposes above 300°C, releasing CO and NOₓ gases .

  • Photostability: Stable under UV light (λ > 300 nm) for >48 hours .

Biological and Pharmacological Activity

Mechanistic Insights

3-(Piperidin-1-ylmethyl)pyridine’s bioactivity stems from its dual binding motifs:

  • Piperidine Moiety: Interacts with neurotransmitter receptors (e.g., σ-1, NMDA) .

  • Pyridine Ring: Participates in hydrogen bonding with enzyme active sites (e.g., kinases) .

Experimental Findings

  • Antimicrobial Activity:

    StrainMIC (µg/mL)Reference
    S. aureus (MRSA)64
    E. coli (ATCC 25922)>128
  • Neuroprotective Effects: In vitro assays show 40% reduction in glutamate-induced neuronal apoptosis at 10 µM .

Applications in Organic Synthesis

Catalyst Design

The compound serves as a ligand in transition-metal catalysis:

  • Palladium Complexes: Enhance Suzuki-Miyaura coupling yields (e.g., 92% for biphenyl synthesis) .

  • Copper-Mediated Reactions: Accelerate Ullmann couplings by 3-fold compared to unligated Cu .

Functional Materials

  • Coordination Polymers: Self-assembles with Zn²⁺ to form porous frameworks (BET surface area: 450 m²/g) .

  • Ionic Liquids: When quaternized with methyl iodide, exhibits low viscosity (η = 45 cP at 25°C) .

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